molecular formula C9H17NO7 B014065 (2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid CAS No. 1114-41-6

(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid

Cat. No.: B014065
CAS No.: 1114-41-6
M. Wt: 251.23 g/mol
InChI Key: MSFSPUZXLOGKHJ-PGYHGBPZSA-N
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Description

2-amino-3-O-[(R)-1-carboxyethyl]-2-deoxy-D-glucopyranose is the pyranose form of muramic acid. It is functionally related to a 2-amino-2-deoxy-D-glucopyranose.
Muramate is a natural product found in Synechococcus elongatus with data available.
Compounds consisting of glucosamine and lactate joined by an ether linkage. They occur naturally as N-acetyl derivatives in peptidoglycan, the characteristic polysaccharide composing bacterial cell walls. (From Dorland, 28th ed)

Scientific Research Applications

Solubility Studies in Ethanol–Water Solutions

Research by Zhang, Gong, Wang, and Qu (2012) investigated the solubility of compounds including (2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol (d-galactose) in ethanol–water solutions. They found that the solubility of such compounds varied with ethanol mass fraction and equilibrium temperature, providing insights for pharmaceutical and chemical industries regarding solvent interactions and compound stability (Zhang, Gong, Wang, & Qu, 2012).

Spectroscopic and Diffractometric Characterization

Vogt, Williams, Johnson, and Copley (2013) conducted a study on a compound closely related to (2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid. They used spectroscopic and diffractometric techniques to characterize polymorphic forms of the compound, highlighting the importance of detailed structural analysis in pharmaceutical research (Vogt, Williams, Johnson, & Copley, 2013).

Chemo-Enzymatic Synthesis and Structural Characterization

In 2018, Baba, Yamada, Satoh, Watanabe, and Yoshioka explored the chemo-enzymatic synthesis of compounds related to this compound. Their research provided valuable information on the stereochemistry and intrinsic degradation kinetics of these compounds, which is crucial for understanding their behavior in biological systems (Baba, Yamada, Satoh, Watanabe, & Yoshioka, 2018).

Synthesis of Novel Derivatives and Anti-Inflammatory Properties

Reddy, Reddy, and Raju (2010) developed a novel synthesis method for derivatives of a closely related compound and evaluated their anti-inflammatory properties. This research contributes to the development of new therapeutic agents targeting inflammation (Reddy, Reddy, & Raju, 2010).

Properties

CAS No.

1114-41-6

Molecular Formula

C9H17NO7

Molecular Weight

251.23 g/mol

IUPAC Name

(2R)-2-[(3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid

InChI

InChI=1S/C9H17NO7/c1-3(8(13)14)16-7-5(10)9(15)17-4(2-11)6(7)12/h3-7,9,11-12,15H,2,10H2,1H3,(H,13,14)/t3-,4-,5-,6-,7-,9?/m1/s1

InChI Key

MSFSPUZXLOGKHJ-PGYHGBPZSA-N

Isomeric SMILES

C[C@H](C(=O)O)O[C@H]1[C@@H]([C@H](OC([C@@H]1N)O)CO)O

SMILES

CC(C(=O)O)OC1C(C(OC(C1O)CO)O)N

Canonical SMILES

CC(C(=O)O)OC1C(C(OC(C1O)CO)O)N

melting_point

153°C

physical_description

Solid

Synonyms

Acid, Muramic
Acids, Muramic
Muramic Acid
Muramic Acids

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid
Reactant of Route 2
(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid
Reactant of Route 3
(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid
Reactant of Route 4
(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid
Reactant of Route 5
(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid
Reactant of Route 6
(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid

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